Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Overview
Description
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a chemical compound with the molecular formula C8H5BrFNO4 . It has a molecular weight of 278.03 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for Methyl 4-bromo-5-fluoro-2-nitrobenzoate is 1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Methyl 4-bromo-5-fluoro-2-nitrobenzoate has a density of 1.7±0.1 g/cm3 . It has a boiling point of 337.6±42.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Crystallographic Study and Electronic Structure Analysis : Benzoic acid derivatives, similar in structure to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, have been studied for their crystal structures using X-ray powder diffraction. The electronic structure of these compounds is analyzed, revealing insights into intermolecular interactions and molecular electrostatic potential (Pramanik, Dey, & Mukherjee, 2019).
Synthesis of Derivatives : Research on the synthesis of various benzoic acid derivatives, including those similar to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, demonstrates the potential for creating a range of compounds with specific properties and applications in chemistry and pharmaceuticals (Xu, Xu, & Zhu, 2013).
Building Block for Solid-Phase Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, is identified as a versatile building block in solid-phase synthesis, especially for creating various nitrogenous heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013).
Hydrothermal Synthesis and Fluorescence Properties : Studies have been conducted on the hydrothermal synthesis of compounds related to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, exploring their crystal structures and fluorescence properties, which could have implications in material sciences and photonics (Chang–you, 2012).
Metabolic Studies : Research involving the metabolism of halogenated methyl anilines, related structurally to Methyl 4-bromo-5-fluoro-2-nitrobenzoate, in rat liver microsomes, provides insights into the biotransformation and potential toxicological profiles of these compounds (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust, fumes, gas, mist, vapors, or spray .
properties
IUPAC Name |
methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNCYDJGIMYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737321 | |
Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
CAS RN |
1220886-29-2 | |
Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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